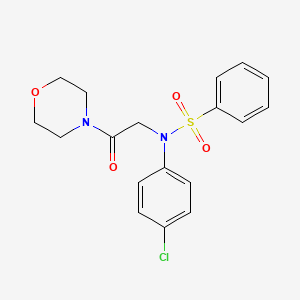

N-(4-chlorophenyl)-N-(2-morpholino-2-oxoethyl)benzenesulfonamide

CAS No.: 337922-50-6

Cat. No.: VC7415294

Molecular Formula: C18H19ClN2O4S

Molecular Weight: 394.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 337922-50-6 |

|---|---|

| Molecular Formula | C18H19ClN2O4S |

| Molecular Weight | 394.87 |

| IUPAC Name | N-(4-chlorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)21(14-18(22)20-10-12-25-13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |

| Standard InChI Key | KNDZSSIKDXQKQQ-UHFFFAOYSA-N |

| SMILES | C1COCCN1C(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a 4-chlorophenyl group and a 2-morpholino-2-oxoethyl moiety. The sulfonamide group () bridges the benzene ring and the N-(4-chlorophenyl) segment, while the morpholine ring introduces a heterocyclic oxygen and nitrogen atom system. This configuration likely enhances solubility in polar solvents and influences biological activity .

Synthesis and Preparation

Challenges in Synthesis

Key hurdles include:

-

Regioselectivity: Ensuring proper substitution on the sulfonamide nitrogen.

-

Purification: Separating byproducts due to the compound’s structural complexity .

The significant price disparity likely stems from differences in purity, synthesis costs, and supplier markup. Bulk purchasing (e.g., 5–10 mg) marginally reduces per-milligram costs at American Custom Chemicals .

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include aromatic protons (δ 7.2–8.1 ppm), morpholine protons (δ 3.5–4.0 ppm), and sulfonamide NH (δ 10–12 ppm).

-

MS: A molecular ion peak at m/z 394.87 consistent with the molecular weight .

Chromatographic Methods

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients would suit purity analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume